N-[2-(Methylsulfanyl)phenyl]nonanamide
Description
Structure
3D Structure
Properties
CAS No. |
65655-69-8 |
|---|---|
Molecular Formula |
C16H25NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)nonanamide |
InChI |
InChI=1S/C16H25NOS/c1-3-4-5-6-7-8-13-16(18)17-14-11-9-10-12-15(14)19-2/h9-12H,3-8,13H2,1-2H3,(H,17,18) |
InChI Key |
ATSSZYITBCIBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1SC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methods for N 2 Methylsulfanyl Phenyl Nonanamide
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) can be measured with high accuracy, typically to within a few parts per million (ppm).
For N-[2-(Methylsulfanyl)phenyl]nonanamide (C₁₆H₂₅NOS), the theoretical exact mass of the neutral molecule is 279.1657 g/mol . HRMS analysis would be expected to confirm this by detecting the protonated molecule [M+H]⁺ at m/z 280.1735.
Tandem mass spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is predictable based on the compound's structure, with the most labile bonds typically breaking first. For this compound, key fragmentation pathways would include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, resulting in the loss of an octyl radical (•C₈H₁₇) and formation of a stable acylium ion.
Amide Bond Cleavage: Scission of the amide C-N bond, leading to fragments corresponding to the nonanoyl portion and the 2-(methylsulfanyl)aniline moiety.
| Ion Species | Predicted m/z | Description |
|---|---|---|
| [M]⁺• | 279.1657 | Molecular Ion |
| [M+H]⁺ | 280.1735 | Protonated Molecule |
| [M-C₈H₁₇]⁺ | 166.0480 | Fragment from alpha-cleavage (loss of octyl radical) |
| [C₉H₁₇O]⁺ | 141.1279 | Nonanoyl cation from amide bond cleavage |
| [C₇H₈NS]⁺ | 138.0428 | Fragment corresponding to protonated 2-(methylsulfanyl)aniline |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete picture of the carbon skeleton and the connectivity of protons.
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment.
Aromatic Protons: The four protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm.
Amide Proton: A broad singlet corresponding to the N-H proton would be expected, typically in the downfield region (δ 8.0-9.5 ppm).
S-CH₃ Protons: A sharp singlet for the methylsulfanyl group protons would appear around δ 2.4-2.6 ppm.
Nonanoyl Chain Protons: The aliphatic chain protons would resonate in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm, and the methylene (B1212753) group alpha to the carbonyl (α-CH₂) appearing as a triplet around δ 2.3-2.5 ppm.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.
Carbonyl Carbon: The amide carbonyl carbon would show a characteristic signal in the downfield region, around δ 170-175 ppm.
Aromatic Carbons: Six distinct signals for the aromatic carbons would be observed between δ 110-140 ppm.
S-CH₃ Carbon: The methyl carbon of the methylsulfanyl group would appear at approximately δ 15-20 ppm.
Nonanoyl Chain Carbons: The aliphatic carbons of the nonanoyl chain would resonate in the range of δ 14-40 ppm.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~172 |
| Amide (N-H) | ~9.0 (broad s) | - |
| Aromatic (C-H) | ~7.0-7.8 (m) | ~120-138 |
| Aromatic (C-S, C-N) | - | ~125-140 |
| Aliphatic (α-CH₂) | ~2.4 (t) | ~38 |
| Aliphatic (chain CH₂) | ~1.3-1.7 (m) | ~22-32 |
| Aliphatic (terminal CH₃) | ~0.9 (t) | ~14 |
| S-CH₃ | ~2.5 (s) | ~16 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the nonanoyl and methyl groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
Amide I Band (C=O Stretch): A strong, sharp absorption band between 1650-1680 cm⁻¹ is one of the most prominent features of an amide.
Amide II Band (N-H Bend): This band, resulting from N-H bending coupled with C-N stretching, appears around 1520-1550 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | ~3300 | Medium |
| Aromatic C-H | Stretch | ~3050-3100 | Medium-Weak |
| Aliphatic C-H | Stretch | ~2850-2960 | Strong |
| Amide C=O (Amide I) | Stretch | ~1660 | Strong |
| Amide N-H (Amide II) | Bend | ~1540 | Strong |
| Aromatic C=C | Stretch | ~1450-1600 | Medium-Weak |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of the closely related analogue, N-[2-(Methylsulfanyl)phenyl]-2-sulfanylbenzamide, provides significant insight into the expected structural features. nih.gov
In this analogue, the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key feature is an intramolecular hydrogen bond between the amide proton (N-H) and the sulfur atom of the methylsulfanyl group, forming a stable six-membered ring motif. nih.gov This interaction would likely be present in this compound as well, influencing the conformation of the molecule. Intermolecular forces, such as hydrogen bonding between the amide carbonyl oxygen of one molecule and hydrogen donors on an adjacent molecule, would dictate the crystal packing. nih.gov The long nonanoyl chain would likely adopt an extended, all-trans conformation to maximize van der Waals interactions, leading to a layered or sheet-like packing arrangement in the crystal lattice.
| Parameter | Expected Feature/Value | Structural Implication |
|---|---|---|
| Intramolecular H-Bond | N-H···S(Me) | Planarizes the amide and phenyl-thioether portion. |
| Intermolecular H-Bond | C=O···H-X (e.g., aromatic C-H) | Formation of chains or dimers in the crystal lattice. |
| Nonanoyl Chain Conformation | Extended, all-trans | Efficient packing and strong van der Waals forces. |
| Dihedral Angle | Small angle between phenyl ring and amide plane | Indicates a relatively planar core structure. |
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are essential for verifying the purity and homogeneity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice. The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. Detection by a UV-Vis detector, likely set around 254 nm where the phenyl ring absorbs, would produce a chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. The sample is vaporized and passed through a capillary column (e.g., DB-5ms). The retention time is a characteristic of the compound under specific conditions (temperature program, flow rate). Coupling the GC to a mass spectrometer allows for both separation and identification, confirming that the peak at a specific retention time corresponds to the mass spectrum of the target compound.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Expected Result for Pure Sample |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) | Single, sharp peak at a specific retention time. |
| GC-MS | Polysiloxane (e.g., 5% phenyl) | Helium or Hydrogen | Mass Spectrometry (EI) | Single peak with the correct mass spectrum. |
Reactivity and Mechanistic Investigations of N 2 Methylsulfanyl Phenyl Nonanamide and Analogues
Electrochemical Behavior and Redox Mechanisms of Amides
The oxidation of N-aryl amides, such as acetanilide, has been studied using cyclic voltammetry. These compounds typically display an irreversible oxidation peak at potentials around +1.24 V versus a silver/silver chloride (Ag/AgCl) reference electrode. uc.pt This oxidation is understood to occur at the nitrogen atom of the amide group. uc.pt Similarly, the thioether moiety, analogous to thioanisole (B89551), also undergoes oxidation. The oxidation potential for thioanisole has been reported at approximately 1.12 V. researchgate.net Given that the oxidation potentials for both the amide and sulfide (B99878) groups are relatively close, the precise electrochemical behavior of N-[2-(Methylsulfanyl)phenyl]nonanamide would be highly dependent on the experimental conditions, such as solvent and supporting electrolyte. acs.org
The initial step in the electrochemical oxidation of both N-aryl amides and aryl sulfides is the removal of a single electron to form a radical cation. wustl.eduresearchgate.net For the amide, oxidation likely occurs at the nitrogen atom, while for the sulfide, it occurs at the sulfur atom. uc.ptresearchgate.net The subsequent fate of these radical cations dictates the final products. In protic media, the oxidation of anilides can lead to the formation of derivatives of benzidine (B372746) and diphenylamine (B1679370) through radical coupling mechanisms. The sulfide can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone.
Table 1: Comparative Oxidation Potentials of Related Functional Groups Potentials are approximate and highly dependent on experimental conditions (solvent, electrolyte, electrode).
| Compound/Functional Group | Structure Example | Typical Oxidation Potential (Ep vs. Ag/AgCl) | Reference |
|---|---|---|---|
| N-Aryl Amide | Acetanilide | ~ +1.24 V | uc.pt |
| Aryl Sulfide | Thioanisole (Methylsulfanylbenzene) | ~ +1.12 V | researchgate.net |
| Aniline (B41778) | Aniline | ~ +1.06 V | researchgate.net |
**4.2. Mechanistic Pathways Involving Thioamide and Sulfide Functionalities
While this compound is an amide, understanding the reactivity of related sulfur-containing functionalities like thioamides and the inherent reactivity of its sulfide group provides insight into potential reaction pathways.
Thioamides, which contain a C=S bond instead of the C=O bond found in amides, undergo distinct oxidative reactions. However, analogous dimerization pathways can be considered for the N-aryl amide and sulfide moieties in the target molecule. The electrochemical oxidation of anilines, which are structurally related to N-aryl amides, often proceeds via a radical cation intermediate. researchgate.net This intermediate can then undergo coupling reactions. Depending on the conditions, head-to-tail or tail-to-tail coupling can occur, leading to the formation of dimeric products like p-aminophenylamine and benzidine. researchgate.netznaturforsch.com It is plausible that the N-aryl amide portion of this compound could follow a similar pathway upon one-electron oxidation, leading to dimeric structures linked via the aromatic rings.
Copper-catalyzed C-S cross-coupling reactions are a powerful method for the formation of aryl sulfides. nih.gov The mechanism for these reactions is generally proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is thought to involve the oxidative addition of a thioimide or other sulfur source to a Cu(I) complex, followed by transmetalation with an arylboronic acid to generate an arylcopper(III) thiolate intermediate. Reductive elimination from this intermediate then forms the desired aryl sulfide product and regenerates the active Cu(I) catalyst. nih.gov
For an intramolecular S-arylation to occur in an analogue of this compound, the molecule would need to be modified to contain a suitable leaving group. For instance, if the nonanamide (B72023) chain were terminated with a halide, an intramolecular cyclization could potentially be catalyzed by copper, where the sulfur atom acts as the nucleophile, displacing the halide to form a new heterocyclic ring.
Radical Intermediate Formation and Reaction Selectivity
The formation of radical intermediates is central to the electrochemical reactivity of this compound. Anodic oxidation can remove an electron from either the nitrogen of the amide or the sulfur of the thioether, generating the corresponding radical cation. wustl.edunih.govbeilstein-journals.org
The initial oxidation would likely produce a mixture of sulfur-centered and nitrogen-centered radical cations. The selectivity of subsequent reactions is then governed by the stability and reactivity of these intermediates. wustl.edu
Sulfur-Centered Radical Cation : This intermediate can react with nucleophiles (such as water or solvent molecules) to form sulfoxides or undergo further oxidation.
Nitrogen-Centered Radical Cation : This species can lead to several pathways. It can deprotonate at the α-carbon of the amide chain, or it can trigger coupling reactions at the aromatic ring. researchgate.net
The reaction selectivity can be controlled by the reaction conditions. For example, in the presence of a strong acid, protonation of the amide nitrogen might disfavor its oxidation, leading to preferential oxidation at the sulfur atom. Conversely, steric hindrance around the sulfur atom could favor oxidation at the more accessible amide site. The use of specific redox mediators can also enhance selectivity for one pathway over another. researchgate.netresearchgate.net
Influence of Substituents on Reaction Kinetics and Thermodynamics
Substituents on the aromatic ring of this compound analogues can significantly influence the kinetics (rate of reaction) and thermodynamics (stability of intermediates) of their reactions. This is particularly evident in electrochemical oxidation.
The oxidation potential is a key kinetic parameter. For aniline derivatives, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) decrease the oxidation potential, making the compound easier to oxidize. znaturforsch.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the oxidation potential, making oxidation more difficult. znaturforsch.comznaturforsch.com The methylsulfanyl (-SCH₃) group present in the parent compound is itself a moderately electron-donating group, which would lower the oxidation potential of the phenyl ring compared to an unsubstituted N-phenylnonanamide.
Substituents also affect the thermodynamic stability of the radical cation intermediates. EDGs can delocalize the positive charge, stabilizing the radical cation, whereas EWGs tend to destabilize it. This stability influences the lifetime of the intermediate and the selectivity of subsequent reaction steps. For instance, in the anodic oxidation of N-aryl-2,2-diphenylacetamides, it was found that electron-donating substituents on the aryl group favor N-aryl bond cleavage, while electron-withdrawing groups direct a different bond-breaking pathway. researchgate.netnih.gov This demonstrates that substituents can fundamentally alter the mechanistic pathway and product distribution.
Table 2: Predicted Influence of Substituents on the Electrochemical Oxidation of this compound Analogues
| Substituent Type (at C4 or C5) | Example | Effect on Oxidation Potential (Kinetics) | Effect on Radical Cation Stability (Thermodynamics) |
|---|---|---|---|
| Strong Electron-Donating | -OCH₃, -N(CH₃)₂ | Decreases (easier to oxidize) | Increases stability |
| Weak Electron-Donating | -CH₃ | Slightly decreases | Slightly increases stability |
| Weak Electron-Withdrawin | -Cl, -Br | Slightly increases | Slightly decreases stability |
| Strong Electron-Withdrawin | -NO₂, -CF₃ | Increases (harder to oxidize) | Decreases stability |
Computational Chemistry and Molecular Modeling Studies of N 2 Methylsulfanyl Phenyl Nonanamide
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, such as those derived from Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. These methods can be employed to determine the optimized geometry of N-[2-(Methylsulfanyl)phenyl]nonanamide, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor.
Key electronic properties that could be determined for this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying sites susceptible to nucleophilic or electrophilic attack.
While specific quantum chemical studies on this compound are not prevalent in the public domain, the application of these methods would provide a foundational understanding of its intrinsic electronic characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and flexibility of a molecule over time. researchgate.net By simulating the atomic motions of this compound in a solvated environment, researchers can observe how the molecule behaves under physiological conditions.
An MD simulation of this compound would involve:
System Setup: Placing the molecule in a simulation box filled with a chosen solvent, typically water, to mimic biological conditions.
Simulation Run: Solving Newton's equations of motion for every atom in the system over a specified period, generating a trajectory of atomic coordinates.
Analysis: Analyzing the trajectory to understand the molecule's dynamic behavior, including conformational changes, flexibility of different regions, and interactions with the solvent.
Such simulations could identify the most stable conformations of the nonanamide (B72023) chain and the phenyl ring, as well as the rotational freedom around the amide bond. This information is crucial for understanding how the molecule might interact with biological targets.
Theoretical Mechanistic Studies of Chemical Transformations
Theoretical mechanistic studies employ computational methods to investigate the pathways and energetics of chemical reactions. For this compound, these studies could elucidate the mechanisms of its potential chemical transformations, such as hydrolysis of the amide bond or oxidation of the methylsulfanyl group.
By mapping the potential energy surface of a reaction, these studies can:
Identify transition states: The high-energy structures that connect reactants and products.
Calculate activation energies: The energy barrier that must be overcome for the reaction to occur.
Determine reaction intermediates: The species that are formed and consumed during the reaction.
Such theoretical investigations would provide valuable insights into the chemical stability and reactivity of this compound, complementing experimental studies.
Molecular Docking and Ligand-Protein Interaction Predictions for In Vitro Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode of a ligand to a protein target.
Prediction of Binding Affinity with Biological Targets (e.g., ACAT isoforms, Lanosterol 14α-Demethylase)
This compound could be investigated as a potential inhibitor of enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) isoforms and Lanosterol 14α-demethylase. Molecular docking could be used to predict the binding affinity of this compound to the active sites of these enzymes. The binding affinity is often expressed as a docking score, which is an estimation of the free energy of binding.
Obtaining the 3D crystal structures of the target proteins (ACAT isoforms, Lanosterol 14α-demethylase).
Preparing the protein and ligand structures for docking.
Running the docking algorithm to generate a series of possible binding poses.
Scoring and ranking the poses to identify the most likely binding mode and predict the binding affinity.
Lanosterol 14α-demethylase, a key enzyme in sterol biosynthesis, is a major target for antifungal agents. nih.gov Molecular docking studies are crucial for understanding the structural requirements for potent inhibition of this enzyme. nih.gov
Elucidation of Molecular Binding Modes and Key Intermolecular Interactions
Beyond predicting binding affinity, molecular docking can elucidate the specific interactions between a ligand and a protein. For this compound, this would involve identifying key intermolecular interactions such as:
Hydrogen bonds: Formed between the amide group of the ligand and polar residues in the protein's active site.
Hydrophobic interactions: Occurring between the nonpolar regions of the ligand (e.g., the nonanamide chain and the phenyl ring) and hydrophobic pockets of the protein.
Pi-pi stacking: Interactions between the aromatic phenyl ring of the ligand and aromatic residues of the protein.
Understanding these interactions is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.
In Silico Prediction of Molecular Descriptors
In silico methods can be used to calculate a wide range of molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity and physicochemical properties.
Table 1: Commonly Predicted Molecular Descriptors
| Descriptor Category | Examples | Significance |
| Physicochemical Properties | Molecular Weight, LogP, Polar Surface Area (PSA) | Drug-likeness, absorption, and distribution properties. |
| Topological Descriptors | Wiener Index, Balaban J Index | Molecular branching and connectivity. |
| Geometrical Descriptors | Molecular Surface Area, Molecular Volume | Molecular size and shape. |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Reactivity and intermolecular interactions. |
While a comprehensive list of predicted descriptors for this compound is not available in published literature, these values can be readily calculated using various computational software packages. This data would be invaluable for developing QSAR models to predict its biological activities and for assessing its drug-likeness based on established criteria like Lipinski's rule of five.
In Vitro Biological Activity and Pharmacological Screening of N 2 Methylsulfanyl Phenyl Nonanamide and Its Analogues
In Vitro Enzyme Inhibition Studies
The interaction of N-[2-(Methylsulfanyl)phenyl]nonanamide and its analogues with specific enzymes is a critical determinant of their pharmacological effects. This section explores their inhibitory activity against enzymes implicated in cholesterol metabolism and fungal viability.
Acyl-CoA:cholesterol O-acyltransferase (ACAT/SOAT) Inhibition
Acyl-CoA:cholesterol O-acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key intracellular enzyme responsible for the esterification of cholesterol, a process pivotal in the development of atherosclerosis. A number of synthetic ACAT inhibitors, including urea and amide derivatives, have been investigated for their potential to lower cholesterol levels. While direct inhibitory data for this compound is not available, studies on structurally similar fatty acid anilide derivatives provide insights into the potential activity of this class of compounds. For instance, the anilide derivative F12511 has demonstrated potent inhibition of ACAT.
Isoform-Selective ACAT Inhibition Profiling
The discovery of two distinct ACAT isoforms, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), has refined the therapeutic strategy for hypercholesterolemia. ACAT1 is ubiquitously expressed and plays a role in foam cell formation in macrophages, while ACAT2 is primarily found in the intestines and liver, where it is involved in the absorption of dietary cholesterol. researchgate.net Consequently, the development of isoform-selective inhibitors is of significant interest.
The selectivity of ACAT inhibitors is a crucial factor in their development as potential therapeutic agents. researchgate.net While specific isoform-selective inhibition data for this compound is not documented, research on related anilide derivatives has shown varying degrees of selectivity. For example, the potent ACAT inhibitor F12511 exhibits preferential inhibition of ACAT1 over ACAT2, with reported IC50 values of 39 nM for human ACAT1 and 110 nM for human ACAT2. This highlights the potential for N-phenylalkanamide scaffolds to be tailored for isoform-specific interactions.
Table 1: In Vitro ACAT/SOAT Inhibition by an Analogue of this compound
| Compound | Target | IC50 (nM) |
| F12511 (eflucimibe) | Human ACAT1 | 39 |
| Human ACAT2 | 110 |
Lanosterol 14α-Demethylase Inhibition
Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. wikipedia.org It catalyzes the removal of the 14α-methyl group from lanosterol. wikipedia.org This enzyme is a well-established target for azole antifungal drugs. While specific inhibitory data for this compound against lanosterol 14α-demethylase is not available in the reviewed literature, the search for novel, non-azole inhibitors is an active area of research. A study on the antifungal agent Ro 09-1470, which is not an analogue, demonstrated preferential inhibition of yeast P-450(14DM) with an IC50 of approximately 0.47 to 1.1 microM, a significantly lower concentration than that required to inhibit rat hepatic P-450s involved in cholesterol biosynthesis (IC50 = 341 microM). nih.gov
In Vitro Antimicrobial and Antifungal Activity Assays
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. This section summarizes the evaluation of this compound analogues against a panel of bacteria and fungi.
Research into the antimicrobial properties of related compounds has shown that methylsulfanyl-triazoloquinazoline derivatives exhibit notable antibacterial activity. Several of these compounds demonstrated broad-spectrum activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 and 12.50 μg/ml. nih.gov
In the realm of antifungal research, new sulfanyl-substituted niclosamide derivatives have shown high in vitro activity against Madurella mycetomatis, with IC50 values as low as 0.2–0.3 µM. mdpi.com Furthermore, the synthetic amide 2-chloro-N-phenylacetamide displayed antifungal activity against various strains of Aspergillus niger, with MIC values ranging from 32 to 256 μg/mL. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of this compound Analogues
| Compound Class/Derivative | Organism | Activity (MIC/IC50) |
| Methylsulfanyl-triazoloquinazolines | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 µg/mL (MIC) |
| Sulfanyl-substituted niclosamides | M. mycetomatis | 0.2 - 0.3 µM (IC50) |
| 2-chloro-N-phenylacetamide | A. niger | 32 - 256 µg/mL (MIC) |
In Vitro Anticancer Activity Screening in Defined Cell Lines
The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. Analogues of this compound have been screened against various human cancer cell lines to determine their cytotoxic potential.
For instance, a series of new sulfanyl-substituted niclosamide derivatives demonstrated higher activity against esophageal adenocarcinoma (EAC) cells than the parent compound, niclosamide. The ethanolamine salt of one such derivative was the most active, with an IC50 value between 0.8 and 1.0 µM. mdpi.com In another study, certain sulfonamide derivatives showed significant cytotoxic effects against the MDA-MB-468 breast cancer cell line at concentrations between 10 and 100 µM, resulting in IC50 values of less than 30 µM. nih.gov The cytotoxicity of these compounds was less pronounced against MCF-7 breast cancer cells (IC50 < 128 µM) and HeLa cervical cancer cells (IC50 < 360 µm). nih.gov Additionally, phenylpironetin analogs have been evaluated against ovarian cancer cell lines, with the 4-fluorophenyl dihydroxy analog 5 showing the highest potency with GI50 values of 16.5 nM and 29.7 nM against OVCAR5 and A2780 cell lines, respectively. nih.gov
Table 3: In Vitro Anticancer Activity of this compound Analogues
| Compound Class/Derivative | Cell Line | Activity (IC50/GI50) |
| Sulfanyl-substituted niclosamide (ethanolamine salt) | Esophageal Adenocarcinoma (EAC) | 0.8 - 1.0 µM (IC50) |
| Sulfonamide derivatives | MDA-MB-468 (Breast Cancer) | < 30 µM (IC50) |
| MCF-7 (Breast Cancer) | < 128 µM (IC50) | |
| HeLa (Cervical Cancer) | < 360 µM (IC50) | |
| Phenylpironetin analog 5 | OVCAR5 (Ovarian Cancer) | 16.5 nM (GI50) |
| A2780 (Ovarian Cancer) | 29.7 nM (GI50) |
In Vitro Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgresearchgate.net
Table 4: Common In Vitro Antioxidant Activity Assays
| Assay | Principle | Measurement |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at a specific wavelength, used to calculate the IC50 value. |
| ABTS Radical Cation Scavenging | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution. | Decrease in absorbance at a specific wavelength, used to calculate the IC50 value. |
Structure Activity Relationship Sar Studies and Molecular Design Strategies
Systematic Modification of the Nonanamide (B72023) Alkyl Chain
The length and nature of the alkyl chain of the nonanamide moiety play a crucial role in the potency of N-[2-(Methylsulfanyl)phenyl]nonanamide analogs as TRPA1 antagonists. Research into related 2-aminophenylamide derivatives has shown that variations in the acyl chain length can significantly impact activity. While specific data for the nonanamide chain (a nine-carbon chain) is part of a broader exploration, general principles from similar structures suggest that there is an optimal length for the alkyl chain to fit into the hydrophobic pocket of the TRPA1 receptor.
| Modification | General Observation on Activity |
| Chain Length Variation | Optimal length is critical for hydrophobic interactions. |
| Introduction of Unsaturation | May alter conformation and interaction with the receptor. |
| Branching of the Alkyl Chain | Can influence potency and metabolic stability. |
Derivatization of the Phenyl Ring and Methylsulfide Group
The substitution pattern on the phenyl ring is a key determinant of the antagonist activity of this compound analogs. The electronic properties and the position of the substituents can modulate the interaction of the molecule with the TRPA1 channel. For instance, in related N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, electron-withdrawing groups at the meta position of the phenyl ring led to good to excellent antifungal activity against certain fungi. nih.gov This suggests that the electronic nature of the phenyl ring is important for biological activity.
In the context of TRPA1 antagonists, studies on 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, which also feature a substituted phenyl ring, have shown that electron-donating alkyl substituents increase antihistamine activity, while electron-withdrawing substituents decrease it. nih.gov This is attributed to the enhancement of the aryl HOMO energy, leading to a stronger π-interaction with the receptor. nih.gov Furthermore, meta-substituents capable of forming hydrogen bonds can create extra interactions with the receptor, thereby increasing potency. nih.gov
| Substituent Position | Substituent Type | General Effect on TRPA1 Antagonist Activity |
| Ortho | Electron-donating | May increase activity through favorable electronic effects. |
| Meta | Hydrogen-bond donor/acceptor | Can significantly enhance potency via additional receptor interactions. nih.gov |
| Para | Electron-withdrawing | May decrease activity, but can be influenced by other factors. |
The methylsulfide group at the 2-position of the phenyl ring is another critical site for modification. The sulfur atom and its oxidation state can influence the conformation and electronic properties of the molecule. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone introduces a more polar group, which can alter the molecule's solubility and its interaction with the receptor.
In a series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides, the substituents on the methylthio group were found to affect metabolic stability. nih.gov While direct data on the oxidation of the methylsulfide in this compound is not extensively detailed in the provided context, it is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. Replacement of the sulfur atom with other linkers, such as an oxygen (ether) or a methylene (B1212753) group, would also be a rational approach to probe the importance of the sulfur atom for activity and to potentially improve properties like metabolic stability.
Alterations to the Amide Linkage and Conformation
In a study on melatonin (B1676174) derivatives, N-amide substitution was shown to affect their antioxidative activities. mdpi.com For TRPV1 antagonists, another member of the TRP channel family, modifications in the propanamide region, including the creation of reverse amides, were investigated to understand the structure-activity relationships. nih.govresearchgate.net These examples highlight the importance of the amide bond and its immediate chemical environment in determining the biological activity of a molecule.
Rational Molecular Design Principles for Optimized In Vitro Activity and Selectivity
The rational design of potent and selective this compound-based TRPA1 antagonists is guided by the SAR data obtained from the systematic modification of the lead compound. nih.gov The goal is to enhance the desired activity while minimizing off-target effects. digitellinc.com
One of the key principles is to optimize the hydrophobic interactions between the nonanamide alkyl chain and the receptor. This can be achieved by fine-tuning the chain length and branching. Another important aspect is the modulation of the electronic and steric properties of the phenyl ring through the introduction of various substituents. nih.gov The aim is to achieve a balance between favorable electronic interactions and the ability to form specific hydrogen bonds with the receptor.
Furthermore, modifications to the methylsulfide group and the amide linkage can be used to improve the pharmacokinetic properties of the molecule, such as metabolic stability and bioavailability. researchgate.net The ultimate goal is to design molecules with a high affinity for the TRPA1 channel and a low affinity for other receptors, thereby ensuring high selectivity and a favorable safety profile. The discovery of dual TRPA1 and TRPV1 antagonists also presents a promising approach for pain relief, suggesting that in some cases, a lack of absolute selectivity can be therapeutically beneficial. mdpi.comnih.gov
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
There is currently no publicly available research detailing the use of artificial intelligence (AI) and machine learning (ML) in the design and activity prediction of N-[2-(Methylsulfanyl)phenyl]nonanamide. The application of computational tools to predict the biological activities, toxicity, and pharmacokinetic properties of novel compounds is a rapidly growing area. However, the development of robust predictive models requires substantial datasets, which appear to be lacking for this specific molecule.
Development of Novel Synthetic Methodologies for Diverse Analogues
While general synthetic methods for the formation of amide bonds and the introduction of methylsulfanyl groups to phenyl rings are well-established in organic chemistry, specific novel synthetic methodologies tailored to the creation of a diverse library of this compound analogues have not been reported. Research into related areas, such as the synthesis of various substituted benzimidazole (B57391) and thiophene (B33073) derivatives, suggests potential routes that could be adapted. However, dedicated studies focusing on the efficient and versatile synthesis of this compound derivatives are absent from the current body of scientific work.
Expansion of In Vitro Biological Target Landscape for this compound and Related Compounds
The biological targets of this compound have not been elucidated. Preliminary screening of similar structural motifs in other compounds has hinted at potential interactions with a range of biological entities, but direct experimental evidence for this specific compound is missing. The exploration of its potential as an inhibitor or modulator of various enzymes, receptors, or ion channels remains an open area for investigation.
Advanced Mechanistic Investigations at the Molecular and Sub-Cellular Levels
In the absence of identified biological targets, advanced mechanistic investigations to understand how this compound might exert a biological effect at the molecular and sub-cellular levels have not been undertaken. Such studies, which often involve techniques like X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods, are contingent on first identifying a specific biological interaction.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(Methylsulfanyl)phenyl]nonanamide with high purity?
- Methodological Answer : Synthesis typically involves coupling nonanoic acid derivatives with 2-(methylsulfanyl)aniline. For analogs like N-benzylnonanamide, amide bond formation via activated esters (e.g., using oxalyl chloride or EDCI/HOBt) is common . Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) ensures high purity. Characterization should include -NMR, -NMR, and FTIR to confirm structural integrity .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and disorder . Visualization with ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry . For related methylsulfanyl-containing compounds, dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., S(6) rings) are critical for stability analysis .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring influence TRPV1 receptor binding and cytotoxicity?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For example:
- Electron-donating groups (e.g., -OCH) increase TRPV1 agonism but may enhance cytotoxicity (e.g., N-(3-methoxybenzyl)nonanamide, LC = 115 µM in BEAS-2B cells) .
- Hydrophobic substituents (e.g., -CF) reduce TRPV1 binding but improve metabolic stability .
- Assay Design : Use calcium flux assays (Fluo-4 AM dye) in TRPV1-overexpressing cells to quantify activation. Pair with cytotoxicity screens (MTT/WST-1) to decouple receptor-mediated vs. off-target effects .
Q. What experimental approaches resolve discrepancies in cytotoxicity data across cell lines (e.g., BEAS-2B vs. NHBE cells)?
- Methodological Answer : Discrepancies often arise from TRPV1 expression levels or metabolic differences:
- TRPV1 Quantification : Use qPCR or Western blot to correlate cytotoxicity (e.g., LC) with receptor abundance .
- CYP Enzyme Profiling : Immortalized cells (e.g., BEAS-2B) may lack CYP1A2/CYP2C19 activity, altering metabolite toxicity. Inhibitor studies (e.g., ketoconazole for CYP3A4) clarify metabolic contributions .
- Primary Cell Validation : Confirm findings in primary cells (e.g., NHBE) to mitigate immortalization artifacts .
Q. How can hydrogen-bonding networks in the crystal form inform conformational stability and biological activity?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules ) identifies recurring motifs like R_2$$^2(10) rings from N–H⋯O bonds, which stabilize dimers . Conformational flexibility (e.g., dihedral angles >30° between phenyl and nonanamide chains) may reduce binding affinity by disrupting planar pharmacophores .
Q. Why do some analogs exhibit TRPV1-independent cytotoxicity despite structural similarity?
- Methodological Answer : Low-potency analogs (e.g., N-benzylnonanamide, LC >250 µM) may act via reactive oxygen species (ROS) generation or mitochondrial disruption. Use ROS probes (DCFH-DA) and Seahorse assays to differentiate mechanisms. Co-treatment with TRPV1 antagonists (e.g., capsazepine) confirms receptor-independent pathways .
Methodological Design & Data Contradiction Analysis
Q. What in silico tools predict metabolic liabilities of this compound?
- Methodological Answer :
- CYP Metabolism : Use SwissADME or MetaCore to predict hydroxylation sites (e.g., benzylic or sulfur positions) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models TRPV1 binding (PDB: 3J5Q). Focus on van der Waals interactions with Tyr511 and hydrogen bonds with Arg557 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions.
Q. How to address conflicting SAR data between TRPV1 activation and cytotoxicity?
- Resolution Strategy :
- Dose-Response Curves : Ensure assays use overlapping concentration ranges (e.g., 1–200 µM) for direct comparison .
- Off-Target Screening : Profile against related ion channels (e.g., TRPA1, TRPM8) via patch-clamp electrophysiology .
- Transcriptomics : RNA-seq identifies pathways (e.g., ER stress markers like GADD153) upregulated in cytotoxic but non-TRPV1-activating analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
